N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide
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Overview
Description
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a methanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide typically involves multiple steps:
Formation of the sulfanyl linkage: This step involves the reaction of 4-chlorophenylthiol with an appropriate ethyl halide under basic conditions to form the intermediate 2-[(4-chlorophenyl)sulfanyl]ethyl halide.
Amidation reaction: The intermediate is then reacted with N-(2,3-dimethylphenyl)methanesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfanyl and methanesulfonamido groups may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
- **N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amine
- **2-[(4-Chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide
Uniqueness
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide is unique due to the presence of both the sulfanyl and methanesulfonamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-14-5-4-6-18(15(14)2)22(27(3,24)25)13-19(23)21-11-12-26-17-9-7-16(20)8-10-17/h4-10H,11-13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGVDDQADUWQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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